molecular formula C18H18ClNO3 B2638002 2-((4-Ethylbenzyl)amino)-2-oxoethyl 3-chlorobenzoate CAS No. 1241986-72-0

2-((4-Ethylbenzyl)amino)-2-oxoethyl 3-chlorobenzoate

Cat. No.: B2638002
CAS No.: 1241986-72-0
M. Wt: 331.8
InChI Key: GEXGOBUSTUQJJU-UHFFFAOYSA-N
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Description

2-((4-Ethylbenzyl)amino)-2-oxoethyl 3-chlorobenzoate is an organic compound with a complex structure that includes a benzylamine moiety, an ester linkage, and a chlorinated benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethylbenzyl)amino)-2-oxoethyl 3-chlorobenzoate typically involves a multi-step process. One common method starts with the preparation of 3-chlorobenzoic acid, which is then esterified to form 3-chlorobenzoate. The ester is then reacted with 2-((4-ethylbenzyl)amino)-2-oxoethyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-((4-Ethylbenzyl)amino)-2-oxoethyl 3-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated benzene ring, where nucleophiles like hydroxide or amine groups can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

2-((4-Ethylbenzyl)amino)-2-oxoethyl 3-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-((4-Ethylbenzyl)amino)-2-oxoethyl 3-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may bind to an enzyme’s active site, altering its activity and affecting metabolic pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-amino-3-chlorobenzoate: Shares a similar chlorinated benzene ring but lacks the benzylamine moiety.

    Methyl 2-amino-3-chlorobenzoate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 4-chlorobenzoate: Contains the chlorinated benzene ring and ester linkage but lacks the amino group.

Uniqueness

2-((4-Ethylbenzyl)amino)-2-oxoethyl 3-chlorobenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the benzylamine moiety and the chlorinated benzene ring allows for diverse chemical modifications and interactions, making it a versatile compound for various research applications.

Properties

IUPAC Name

[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c1-2-13-6-8-14(9-7-13)11-20-17(21)12-23-18(22)15-4-3-5-16(19)10-15/h3-10H,2,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXGOBUSTUQJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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